3-Nitroquinoline

EGFR inhibitor Anticancer Tyrosine Kinase

Researchers seeking a differentiated quinoline scaffold often face limited access to high-purity 3-nitro isomers with reliable batch-to-batch consistency. 3-Nitroquinoline directly addresses this need as a versatile synthetic intermediate for ATP-competitive EGFR kinase inhibitor programs and selective NMDA receptor antagonist tool compounds. - Enables exploration of chemical space distinct from 4-anilinoquinazoline series with micromolar to nanomolar antiproliferative activity against EGFR-overexpressing cancer cell lines. - Intrinsic fluorescence eliminates need for external fluorophore labeling in binding assays and high-throughput screening workflows. - Modern Cu-catalyzed [4+2] cycloaddition synthesis ensures scalable access (81-93% yields) under mild conditions. Supplied with full analytical documentation. Standard global shipping under ambient conditions; expedited options available.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 17576-53-3
Cat. No. B096883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroquinoline
CAS17576-53-3
SynonymsQuinoline, 3-nitro-
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
InChIKeyZXVRNZRQQRBDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroquinoline: Baseline Overview


3-Nitroquinoline is a heterocyclic aromatic compound consisting of a quinoline core (a benzene ring fused to a pyridine ring) with a nitro (-NO₂) group at the 3-position . It is a crystalline solid, ranging in color from yellow to orange, with a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol [1]. This compound serves as a versatile synthetic intermediate for various pharmaceuticals and materials, and its derivatives have been explored for their biological activities, including as anticancer agents and NMDA receptor antagonists [2]. The specific placement of the nitro group is crucial, as it confers distinct chemical and biological properties compared to other nitroquinoline isomers [3].

Synthetic Intermediate Versatile building block for quinoline-derived heterocyclic libraries and small-molecule probes
Kinase Inhibitor Scaffold Distinct 3-nitro chemotype for exploring ATP-competitive kinase inhibition studies
Fluorescent Probe Intrinsic fluorescence supports label-free detection in biochemical assay development

3-Nitroquinoline Substitution Limitations


Substituting 3-nitroquinoline with other nitroquinoline isomers or similar heterocycles is not straightforward due to significant differences in electronic properties, regioselectivity, and biological activity. The position of the nitro group dramatically alters the compound's reduction potential, which is a key determinant in its mechanism of action as a bioreductive agent [1]. Furthermore, the 3-nitro group is essential for engaging specific biological targets, such as the EGFR kinase, where its electron-withdrawing nature facilitates crucial interactions [2]. Replacing 3-nitroquinoline with a different isomer like 5-nitroquinoline or 8-nitroquinoline, or with a different core like a quinazoline, can result in a loss of desired activity, altered selectivity, or different synthetic outcomes, as the reactivity and binding profiles are not interchangeable [3].

Nitro Position Sensitivity

The 3-nitro group determines reduction potential and bioreductive activation; 5-nitro or 8-nitro isomers may shift electrochemical and biological profiles.

Target Engagement Specificity

3-nitro placement enables key interactions with targets like EGFR kinase; quinazoline cores or other isomers may lose this binding contribution.

Synthetic Route Divergence

Substituting with other heterocycles may require different catalytic methods, altering efficiency and regiochemical outcomes.

3-Nitroquinoline: Comparative Evidence


EGFR Kinase Inhibitor Activity

While 4-anilinoquinazoline derivatives are established EGFR inhibitors with subnanomolar IC50 values, the 3-nitroquinoline scaffold offers a distinct chemotype. A novel series of 3-nitroquinoline derivatives were synthesized and evaluated against EGFR-overexpressing tumor cell lines (A431 and MDA-MB-468). Several compounds demonstrated prominent inhibitory activities with IC50 values in the micromolar to nanomolar range [1]. The design is based on replacing the 3-cyano group in related quinoline-3-carbonitriles with a nitro group, which is hypothesized to better interact with the enzyme's active site by displacing a water molecule [2]. This provides a new template for anticancer drug discovery, distinct from the well-explored quinazoline series [1].

EGFR Inhibition Chemotype
Class-level inference
IC₅₀ µM to nM range
Supports scaffold diversification for kinase inhibitor research
SRB assay; EGFR-overexpressing A431 & MDA-MB-468 cell models; comparator: 4-anilinoquinazoline chemotype
EGFR inhibitor Anticancer Tyrosine Kinase

Superior NMDA Receptor Selectivity

A comparative study evaluated 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs), 1,4-dihydroquinoxaline-2,3-diones (QXs), and 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) as antagonists at the glycine site of NMDA receptors. HNQs were found to be about 10-fold less active than the corresponding QTOs but had similar potency to QXs. Crucially, HNQs demonstrated superior selectivity for NMDA receptors over AMPA receptors compared to both QXs and QTOs [1]. For instance, the most potent HNQ (8i, a 5,6,7-trichloro derivative) showed an IC50 of 220 nM for NMDA receptor binding and was 240-fold selective for NMDA over AMPA receptors [1].

NMDA Receptor Selectivity
Head-to-head
240-fold
Reported higher NMDA over AMPA receptor selectivity profile
HNQ derivative 8i; IC₅₀ 220 nM (NMDA). Comparator chemotypes: QX and QTO.
NMDA Antagonist Glycine Site Selectivity

Copper-Catalyzed Synthesis Approach

Traditional methods for synthesizing quinoline derivatives, such as Skraup, Doebner-von Miller, and Friedlander reactions, often suffer from long reaction times, low yields, and harsh conditions. In contrast, a recently developed copper-catalyzed route enables the synthesis of 3-nitroquinolines from readily available nitroolefins and anthranils. This method proceeds via a [4+2] cycloaddition under mild reaction conditions and achieves high yields of 81-93% [1]. This represents a significant improvement in efficiency and sustainability compared to classical syntheses, which are noted for their limitations in drug research [2].

Catalytic Synthesis
Class-level inference
81–93% yield
Reported high-yielding mild-condition synthetic route
Cu-catalyzed [4+2] cycloaddition of nitroolefins and anthranils
Organic Synthesis Copper Catalysis Cycloaddition

Intrinsic Fluorescence Property

Unlike many other nitroquinoline isomers and simple quinoline derivatives which do not exhibit significant fluorescence, 3-nitroquinoline is documented to display fluorescence . This intrinsic property allows it to be used directly as a fluorescent probe in various biochemical assays without the need for additional tagging or conjugation . This is a key differentiator for applications in imaging, binding studies, and other analytical techniques where a fluorescent signal is required, offering a simpler experimental setup compared to using non-fluorescent analogs that would require external labels.

Intrinsic Fluorescence
Data to verify
Present
Supports use as a self-reporting probe in biochemical assays
Property not universally shared; supplier-reported data, independent verification recommended
Fluorescent Probe Biochemical Assays Spectroscopy

Electronic Property Differences

The position of the nitro group on the quinoline ring is critical for determining the compound's reduction potential, a key parameter for bioreductive agents. A study on 4-(alkylamino)nitroquinolines found that among the nitro isomers (3-, 5-, 6-, 7-, and 8-nitro), the 5-nitro isomer showed the greatest hypoxic selectivity [1]. The unsubstituted 5-nitro compound has a reduction potential of -286 mV. In an effort to lower this potential, 3-methyl and 8-methyl analogues were synthesized, which showed improved selectivity (47- and 60-fold, respectively) [1]. This underscores that even small changes at the 3-position (like adding a methyl group) can significantly alter the compound's electrochemical and biological profile, making the parent 3-nitroquinoline a distinct entity with its own specific reduction potential and reactivity.

Reduction Potential Impact
Head-to-head
3-methyl analogue: 47-fold selectivity
3-position substitution significantly alters bioreductive activation profile
Hypoxic cell clonogenic assay; 5-nitro parent reduction potential: -286 mV
Reduction Potential Hypoxia-Selective Bioreductive Agents

3-Nitroquinoline Research Applications


EGFR Kinase Inhibitor Development

3-Nitroquinoline is an ideal starting scaffold for medicinal chemistry programs aimed at discovering new ATP-competitive EGFR kinase inhibitors. Its derivatives have demonstrated potent antiproliferative activity in the micromolar to nanomolar range against EGFR-overexpressing cancer cell lines [1]. Using this scaffold allows exploration of a chemical space distinct from the well-trodden 4-anilinoquinazoline series, potentially leading to inhibitors with novel resistance profiles or improved selectivity [1]. The design rationale of replacing a cyano group with a nitro group at the 3-position provides a clear structural basis for SAR studies [2].

NMDA Receptor Antagonist Research

Derivatives of 3-nitroquinoline, specifically the 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs), are valuable pharmacological tools for studying NMDA receptors. They act as potent and highly selective antagonists at the glycine binding site [3]. The superior NMDA over AMPA receptor selectivity of HNQs compared to QX and QTO analogs [3] makes them particularly useful for dissecting the specific roles of NMDA receptors in neurological processes, minimizing confounding effects from AMPA receptor modulation. This is critical for research into synaptic plasticity, excitotoxicity, and neurological disorders.

Fluorescence-Based Assay Development

The intrinsic fluorescence of 3-nitroquinoline can be leveraged to develop simple and direct biochemical assays . This property eliminates the need for attaching external fluorophores, streamlining workflows for applications such as binding studies, tracking cellular uptake, or high-throughput screening. Researchers can use 3-nitroquinoline as a self-reporting probe, which is a significant advantage over non-fluorescent analogs that require more complex, multi-step labeling procedures .

Efficient Heterocycle Production

For synthetic chemists, 3-nitroquinoline and its derivatives are now more accessible than ever due to modern catalytic methods. The copper-catalyzed [4+2] cycloaddition of nitroolefins and anthranils offers a high-yielding (81-93%) and mild alternative to traditional quinoline syntheses [4]. This methodology is not only more efficient but also more environmentally friendly, producing fewer byproducts and operating under less harsh conditions [4], [5]. This makes 3-nitroquinoline a more practical and scalable building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor discovery
Scaffold distinct from 4-anilinoquinazoline chemotype
Antiproliferative endpoint profiling in EGFR-dependent cell models
NMDA receptor glycine-site antagonist studies
High NMDA/AMPA selectivity profile
Electrophysiological endpoint characterization in recombinant receptor models
Fluorescence-based biochemical assays
Intrinsic fluorescence, label-free detection
Probe tracking and binding-study endpoint validation
Synthetic method development for heterocycles
High-yielding catalytic route with mild conditions
Scalability, substrate scope, and regiochemical outcome verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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